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molecular formula C8H9N3O2 B8327231 4-[Amino(hydroxyimino)methyl]benzamide

4-[Amino(hydroxyimino)methyl]benzamide

Cat. No. B8327231
M. Wt: 179.18 g/mol
InChI Key: AZTOWTOBHDLODP-UHFFFAOYSA-N
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Patent
US08202865B2

Procedure details

The title compound was obtained following procedure described for Intermediate 1 step 2 but starting from 4-cyanobenzamide (396.1 mg, 2.71 mmol) (60° C. for 24 h). Solvents were removed under vacuum, solid residue was triturated in water, filtered and dried under vacuum to give the title compound as a white solid (460 mg, 94%). 1H NMR (DMSO-d6, 300 MHz) δ 9.78 (bs, 1H), 7.98 (bs, 1H), 7.87-7.84 (m, 2H), 7.74-7.72 (m, 2H), 7.38 (bs, 1H), 5.88 (bs, 2H).
Name
Intermediate 1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
396.1 mg
Type
reactant
Reaction Step Two
Yield
94%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2](=[N:14][OH:15])[C:3]1[CH:12]=[CH:11][C:6]([C:7](OC)=[O:8])=[C:5](F)[CH:4]=1.C(C1C=CC(C(N)=O)=CC=1)#[N:17]>>[NH2:1][C:2](=[N:14][OH:15])[C:3]1[CH:12]=[CH:11][C:6]([C:7]([NH2:17])=[O:8])=[CH:5][CH:4]=1

Inputs

Step One
Name
Intermediate 1
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC(C1=CC(=C(C(=O)OC)C=C1)F)=NO
Step Two
Name
Quantity
396.1 mg
Type
reactant
Smiles
C(#N)C1=CC=C(C(=O)N)C=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Solvents were removed under vacuum, solid residue
CUSTOM
Type
CUSTOM
Details
was triturated in water
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Name
Type
product
Smiles
NC(C1=CC=C(C(=O)N)C=C1)=NO
Measurements
Type Value Analysis
AMOUNT: MASS 460 mg
YIELD: PERCENTYIELD 94%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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